Methyl 5-amino-2-methoxynicotinate
Overview
Description
Methyl 5-amino-2-methoxynicotinate is an organic compound with the molecular formula C8H10N2O3 It is a derivative of nicotinic acid and is characterized by the presence of an amino group at the 5-position and a methoxy group at the 2-position on the nicotinate ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-amino-2-methoxynicotinate can be synthesized through several methods. One common synthetic route involves the reaction of 5-amino-2-methoxynicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, allowing the esterification process to proceed efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the esterification reaction.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-2-methoxynicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amino form.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or other alkoxides.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives with reduced functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-amino-2-methoxynicotinate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of methyl 5-amino-2-methoxynicotinate involves its interaction with specific molecular targets. The amino and methoxy groups on the nicotinate ring allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-amino-6-methoxynicotinate: Similar structure but with the methoxy group at the 6-position.
Methyl 5-amino-3-methoxynicotinate: Similar structure but with the methoxy group at the 3-position.
Methyl 5-amino-4-methoxynicotinate: Similar structure but with the methoxy group at the 4-position.
Uniqueness
Methyl 5-amino-2-methoxynicotinate is unique due to the specific positioning of the amino and methoxy groups on the nicotinate ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Biological Activity
Methyl 5-amino-2-methoxynicotinate (MAMN) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of MAMN, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
MAMN is a derivative of nicotinic acid, characterized by the presence of a methoxy group and an amino group at specific positions on the pyridine ring. Its chemical structure is represented as follows:
This structure contributes to its solubility and interaction with biological targets.
The biological activity of MAMN is primarily attributed to its interactions with various molecular targets, including enzymes and receptors involved in metabolic pathways.
- Inhibition of Enzymes : MAMN has been shown to inhibit certain enzymes in the methylerythritol 4-phosphate (MEP) pathway, which is crucial for isoprenoid biosynthesis in many pathogens, including Plasmodium falciparum and Mycobacterium tuberculosis . By targeting enzymes such as 1-deoxy-D-xylulose-5-phosphate synthase (DXPS), MAMN disrupts the metabolic processes essential for pathogen survival.
- Antioxidant Activity : Research indicates that MAMN exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress in cells . This activity is significant in preventing cellular damage caused by reactive oxygen species (ROS).
- Anti-inflammatory Effects : MAMN has been observed to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines . This property suggests its utility in treating conditions characterized by chronic inflammation.
Table 1: Pharmacological Activities of this compound
Case Studies and Research Findings
- Antimalarial Activity : A study demonstrated that MAMN exhibits significant antimalarial activity against Plasmodium falciparum, with IC50 values indicating effective inhibition of parasite growth . The compound's mechanism involves targeting the DXPS enzyme, which is vital for the survival of malaria parasites.
- Cancer Research : In vitro studies have shown that MAMN can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways .
- Neuroprotective Effects : Preliminary research indicates that MAMN may possess neuroprotective properties, offering potential therapeutic benefits for neurodegenerative diseases. Its ability to reduce oxidative stress and inflammation could be pivotal in this context .
Properties
IUPAC Name |
methyl 5-amino-2-methoxypyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-12-7-6(8(11)13-2)3-5(9)4-10-7/h3-4H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZBLXAUYGGWBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00559523 | |
Record name | Methyl 5-amino-2-methoxypyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00559523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122433-51-6 | |
Record name | Methyl 5-amino-2-methoxy-3-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122433-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-amino-2-methoxypyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00559523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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